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Compound of Interest

Compound Name: C12-200

Cat. No.: B6337406 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the essential methods for

characterizing C12-200 lipid nanoparticles (LNPs), a widely used class of non-viral vectors for

nucleic acid delivery. The following sections detail the critical quality attributes of C12-200
LNPs and provide step-by-step protocols for their assessment, from initial physicochemical

analysis to in vivo evaluation.

Physicochemical Characterization of C12-200 LNPs
The physical and chemical properties of C12-200 LNPs are fundamental to their function,

influencing their stability, encapsulation efficiency, and biological interactions. Key parameters

include particle size, polydispersity index (PDI), zeta potential, and morphology.

Data Presentation: Physicochemical Properties
The following table summarizes typical physicochemical properties of C12-200 LNPs from

various studies, showcasing the impact of formulation parameters such as the molar ratio of

components and the nature of the nucleic acid cargo.
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Referenc
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35:16:46.5:

2.5 (DOPE
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mRNA 76.16 0.098 - 92.3 [1]

35:16:46.5:

2.5 (DOPE

as helper)

b-mRNA
74.42 -

90.77

0.174 -

0.233
0 to -20 >85

35:10:53.5:

1.5 (DOPE

as helper)

mRNA
92.4 -

164.0

0.120 -

0.317

-8.52 to

19.45
-

Not

Specified
siRNA ~80 ~0.1 - >95

Note: The helper lipid is 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) unless

otherwise specified. The PEG-lipid is often DMG-PEG2000 or a similar variant.

Experimental Workflow for Physicochemical
Characterization
The following diagram illustrates the typical workflow for the initial physicochemical

characterization of newly formulated C12-200 LNPs.
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Caption: Workflow for the physicochemical characterization of C12-200 LNPs.

Protocols for Physicochemical Characterization
Objective: To determine the hydrodynamic diameter and size distribution of C12-200 LNPs.

Materials:

C12-200 LNP suspension

Phosphate-buffered saline (PBS), pH 7.4, filtered through a 0.22 µm filter

DLS instrument (e.g., Malvern Zetasizer)

Low-volume disposable cuvettes

Procedure:

Sample Preparation: Dilute the C12-200 LNP suspension in filtered PBS to a suitable

concentration. The optimal concentration should be determined empirically to ensure a

stable and accurate measurement, but a 1:100 dilution is a good starting point.
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Instrument Setup:

Set the instrument to measure at a backscatter angle of 173°.

Select the appropriate material and dispersant properties in the software (e.g., lipid and

water).

Set the equilibration time to 120 seconds.

Measurement:

Transfer the diluted LNP sample to a cuvette, ensuring no air bubbles are present.

Place the cuvette in the instrument.

Perform at least three replicate measurements, with each measurement consisting of 10-

15 runs.

Data Analysis:

The software will report the Z-average diameter and the Polydispersity Index (PDI).

A PDI value below 0.2 is generally considered indicative of a monodisperse and

homogeneous LNP population.

Objective: To determine the surface charge of C12-200 LNPs.

Materials:

C12-200 LNP suspension

10 mM NaCl solution, filtered through a 0.22 µm filter

Zeta potential analyzer with disposable folded capillary cells

Procedure:

Sample Preparation: Dilute the C12-200 LNP suspension in 10 mM NaCl solution. A low ionic

strength buffer is used to ensure sufficient particle mobility for an accurate measurement.
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Instrument Setup:

Set the instrument to perform electrophoretic light scattering (ELS) measurements.

Select the appropriate dispersant properties in the software.

Measurement:

Carefully inject the diluted sample into the folded capillary cell, avoiding bubble formation.

Place the cell in the instrument.

Perform at least three replicate measurements.

Data Analysis:

The instrument will report the zeta potential in millivolts (mV).

Near-neutral zeta potential at physiological pH is typical for LNPs designed for in vivo

applications to minimize non-specific interactions.

Objective: To visualize the morphology and internal structure of C12-200 LNPs.

Materials:

C12-200 LNP suspension

TEM grids (e.g., lacey carbon)

Vitrification apparatus (e.g., Vitrobot)

Liquid ethane and liquid nitrogen

Cryo-transmission electron microscope

Procedure:

Grid Preparation: Glow-discharge the TEM grids to make them hydrophilic.
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Sample Application and Vitrification:

Inside the vitrification apparatus, apply 3-4 µL of the LNP suspension to the grid.

Blot the grid to remove excess liquid, leaving a thin film.

Plunge-freeze the grid into liquid ethane cooled by liquid nitrogen.

Imaging:

Transfer the vitrified grid to the cryo-TEM under cryogenic conditions.

Acquire images at various magnifications to observe the overall particle population and

individual LNP structures.

Data Analysis:

Analyze the images to assess particle shape (typically spherical), size distribution, and the

presence of any aggregates or impurities.

The internal structure, such as an electron-dense core indicative of nucleic acid

encapsulation, can also be observed.[2]

Nucleic Acid Encapsulation Efficiency
Determining the percentage of the nucleic acid payload successfully encapsulated within the

LNPs is a critical step in quality control and for accurate dosing.

Data Presentation: Encapsulation Efficiency
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Encapsulation
Efficiency (%)

Reference

35:16:46.5:2.5 (DOPE

as helper)
mRNA 92.3 [1]

Not Specified siRNA >95

35:16:46.5:2.5 (DOPE

as helper)
b-mRNA >85
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Caption: Workflow for determining nucleic acid encapsulation efficiency.

Protocol 4: Quant-iT RiboGreen Assay for mRNA
Encapsulation Efficiency
Objective: To quantify the amount of mRNA encapsulated within C12-200 LNPs.

Materials:

C12-200 LNP suspension encapsulating mRNA
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Quant-iT RiboGreen RNA Assay Kit

TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

2% (v/v) Triton X-100 in TE buffer

Nuclease-free water

Black 96-well plate

Fluorescence microplate reader

Procedure:

Standard Curve Preparation:

Prepare a series of mRNA standards of known concentrations (e.g., 0 to 1000 ng/mL) in

TE buffer.

Sample Preparation:

In a 96-well plate, prepare two sets of dilutions for each LNP sample in duplicate or

triplicate:

Total mRNA (Lysed LNPs): Dilute the LNP sample in TE buffer containing 0.5% Triton X-

100 to disrupt the LNPs and release the encapsulated mRNA.

Free mRNA (Intact LNPs): Dilute the LNP sample in TE buffer without detergent.

RiboGreen Assay:

Prepare the RiboGreen working solution by diluting the stock reagent 1:200 in TE buffer

(protect from light).

Add an equal volume of the RiboGreen working solution to all standard and sample wells.

Incubate for 5 minutes at room temperature, protected from light.

Fluorescence Measurement:
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Measure the fluorescence intensity using a microplate reader with excitation at ~480 nm

and emission at ~520 nm.

Calculation:

Subtract the fluorescence of the blank from all readings.

Use the standard curve to determine the concentration of mRNA in the "Total mRNA" and

"Free mRNA" samples.

Calculate the encapsulation efficiency (EE) using the following formula: EE (%) = [(Total

mRNA - Free mRNA) / Total mRNA] x 100

In Vitro Characterization
In vitro assays are crucial for assessing the biological activity of C12-200 LNPs in a controlled

cellular environment before proceeding to more complex and costly in vivo studies.

Data Presentation: In Vitro Transfection Efficiency
Cell Line Reporter Gene

Transfection
Efficiency

Reference

HepG2 Luciferase mRNA

Dose-dependent

increase in

bioluminescence

[1]

BeWo Luciferase mRNA
High transfection

efficiency

HEK293, HeLa, THP-

1
Luciferase mRNA

Varied, with C12-200

showing lower

expression than SM-

102 and ALC-0315 in

some cases
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Caption: General workflow for the in vitro characterization of C12-200 LNPs.

Protocol 5: In Vitro Transfection Efficiency using a
Luciferase Reporter Assay
Objective: To assess the ability of C12-200 LNPs to deliver functional mRNA into cells, resulting

in protein expression.

Materials:

C12-200 LNPs encapsulating luciferase mRNA

Relevant cell line (e.g., HepG2, HEK293T)

Complete cell culture medium
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96-well white, clear-bottom tissue culture plates

Luciferase assay reagent (e.g., Bright-Glo™)

Luminometer

Procedure:

Cell Seeding:

Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of

transfection.

Incubate overnight at 37°C and 5% CO₂.

LNP Treatment:

Prepare serial dilutions of the C12-200 LNPs in complete cell culture medium to achieve

the desired final mRNA concentrations (e.g., 10-1000 ng/well).

Remove the old medium from the cells and add the LNP-containing medium.

Include appropriate controls: untreated cells and cells treated with a commercial

transfection reagent.

Incubate for 24-48 hours.

Luciferase Assay:

Prepare the luciferase assay reagent according to the manufacturer's instructions.

Remove the culture medium from the wells.

Add the luciferase assay reagent to each well and mix gently.

Incubate for 5-10 minutes at room temperature.

Luminescence Measurement:
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Measure the luminescence using a plate-reading luminometer.

Data Analysis:

Express the results as Relative Light Units (RLU).

Plot the RLU as a function of mRNA concentration to determine the dose-response

relationship.

In Vivo Characterization
Animal studies are essential to evaluate the biodistribution, efficacy, and safety of C12-200
LNPs in a whole-organism context.

Data Presentation: In Vivo Biodistribution

Animal Model
Route of
Administration

Primary
Organs of
Accumulation

Reporter Reference

Mice Intravenous Liver, Spleen
Luciferase

mRNA
[3][4]

Mice Intramuscular

Muscle (injection

site), Liver,

Spleen

Luciferase

mRNA
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Animal Dosing
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Caption: Workflow for the in vivo characterization of C12-200 LNPs.

Protocol 6: In Vivo Biodistribution and Efficacy in Mice
Objective: To determine the tissue distribution and protein expression from C12-200 LNPs

following systemic administration in mice.

Materials:

C12-200 LNPs encapsulating luciferase mRNA

6-8 week old C57BL/6 mice
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D-luciferin substrate

In Vivo Imaging System (IVIS)

Anesthesia (e.g., isoflurane)

Procedure:

Animal Dosing:

Administer the C12-200 LNPs to mice via the desired route (e.g., intravenous tail vein

injection). The dose will depend on the specific study, but a typical range is 0.1-1.0 mg/kg

of mRNA.

In Vivo Imaging:

At various time points post-injection (e.g., 6, 24, 48 hours), anesthetize the mice.

Administer D-luciferin via intraperitoneal injection.

After a 10-15 minute incubation, image the mice using an IVIS to detect bioluminescence.

Ex Vivo Imaging:

At the final time point, euthanize the mice.

Harvest key organs (liver, spleen, lungs, heart, kidneys, etc.).

Incubate the organs in a solution of D-luciferin and image them ex vivo using the IVIS.

Data Analysis:

Quantify the bioluminescent signal from the whole body and individual organs using the

analysis software.

Express the data as total flux (photons/second) to compare the relative expression levels

in different tissues.
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Stability Assessment
The stability of C12-200 LNPs under various storage conditions is a critical parameter for their

development as therapeutic products.

Protocol 7: LNP Stability Testing
Objective: To evaluate the physical stability of C12-200 LNPs over time at different

temperatures.

Materials:

C12-200 LNP suspension

Storage containers (e.g., sterile vials)

Incubators/refrigerators set at desired temperatures (e.g., 4°C, 25°C, -20°C, -80°C)

DLS instrument

Procedure:

Sample Aliquoting and Storage:

Aliquot the LNP suspension into multiple vials to avoid repeated freeze-thaw cycles of the

same sample.

Store the vials at the different temperatures to be tested.

Time-Point Analysis:

At predetermined time points (e.g., 0, 1, 2, 4, 8 weeks), remove a vial from each storage

condition.

Allow the sample to equilibrate to room temperature.

Measure the particle size and PDI using the DLS protocol described above.

Data Analysis:
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Plot the Z-average diameter and PDI as a function of time for each storage condition.

Significant changes in size or PDI may indicate aggregation or degradation of the LNPs.[5]

[6]

These protocols provide a foundational framework for the comprehensive characterization of

C12-200 LNPs. For each specific application and formulation, optimization of these methods

may be necessary.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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